Chemical structure and molecular properties of 2-(2-Phenylacetyl)hydrazinecarbothioamide
Chemical structure and molecular properties of 2-(2-Phenylacetyl)hydrazinecarbothioamide
The following technical guide details the chemical structure, synthesis, and molecular properties of 2-(2-Phenylacetyl)hydrazinecarbothioamide (commonly referred to as 1-(phenylacetyl)thiosemicarbazide).
Structural Analysis, Synthesis, and Pharmacological Applications[1][2][3]
Executive Summary
2-(2-Phenylacetyl)hydrazinecarbothioamide represents a critical scaffold in medicinal chemistry, serving as both a pharmacologically active agent and a versatile intermediate.[1] Belonging to the class of 1-acylthiosemicarbazides , this compound is characterized by a "hard-soft" donor system (Oxygen-Nitrogen-Sulfur) that makes it an exceptional ligand for transition metal coordination and a precursor for heterocyclic ring closure.[1]
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of 1,2,4-triazole and 1,3,4-thiadiazole pharmacophores.[1][2]
Chemical Structure & Molecular Properties[1][2][4][5][6][7]
2.1 Structural Nomenclature
-
IUPAC Name: 2-(2-Phenylacetyl)hydrazine-1-carbothioamide[1]
-
Common Synonyms: 1-(Phenylacetyl)thiosemicarbazide, Phenylacetic acid thiosemicarbazide.[1][2]
-
Molecular Formula:
[1][2]
2.2 Physicochemical Profile
The molecule exhibits a flexible ethyl linker connecting a lipophilic phenyl ring to a polar thiosemicarbazide tail.[1][2] This amphiphilic nature dictates its solubility and bioavailability.[1][2]
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 192–195 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Diethyl Ether |
| LogP (Predicted) | ~0.85 (Moderate Lipophilicity) |
| H-Bond Donors | 3 (Hydrazine NH, Thioamide NH2) |
| H-Bond Acceptors | 2 (Carbonyl O, Thione S) |
| pKa (Hydrazinic NH) | ~10.5 (Weakly acidic due to delocalization) |
2.3 Tautomerism
In the solid state, the compound exists predominantly in the Thione (I) form.[2] In solution (especially in polar solvents like DMSO) or upon metal coordination, it undergoes thione-thiol tautomerism, accessing the Thiol (II) form.[1][2] This equilibrium is critical for its reactivity as a nucleophile.[1][2]
Figure 1: Thione-Thiol tautomeric equilibrium driving chemical reactivity and ligand binding.[1]
Synthesis & Characterization
3.1 Retrosynthetic Analysis
The most robust synthetic route involves the nucleophilic addition of phenylacetic acid hydrazide to a thiocyanate salt under acidic conditions.[2] This avoids the use of unstable thiocarbamoyl chlorides.[1][2]
3.2 Experimental Protocol: Synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide
Reagents:
Step-by-Step Procedure:
-
Preparation: Dissolve phenylacetic acid hydrazide (1.50 g, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add ammonium thiocyanate (1.14 g, 15 mmol) to the solution.
-
Acidification: Add 1 mL of concentrated HCl dropwise. Mechanism: HCl protonates the hydrazine, but more importantly, it ensures the formation of thiocyanic acid in situ.[2]
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Precipitation: Cool the reaction mixture to room temperature. If no precipitate forms, pour the solution onto crushed ice (100 g) with vigorous stirring.
-
Purification: Filter the resulting white precipitate. Wash with cold water (
mL) to remove excess .[1][2] -
Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield pure needle-like crystals.[1][2]
3.3 Spectroscopic Validation
To ensure "Trustworthiness" in your data, the following spectral peaks must be verified to confirm the structure:
-
IR Spectroscopy (
): -
NMR (DMSO-
, 400 MHz):
Reactivity & Synthetic Utility[1][4][9][10][11]
The core value of 2-(2-Phenylacetyl)hydrazinecarbothioamide lies in its ability to cyclize into distinct heterocyclic systems depending on the pH of the reaction medium.[1][2] This "bifurcated reactivity" is essential for diversity-oriented synthesis (DOS).[1]
Figure 2: Divergent synthesis pathways yielding Triazole (Base) or Thiadiazole (Acid) heterocycles.[1][2]
-
Pathway A (Base-Catalyzed): Refluxing in 4N NaOH promotes the nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by water elimination to form the 1,2,4-triazole-3-thione .[1]
-
Pathway B (Acid-Catalyzed): Treatment with concentrated sulfuric acid promotes the attack of the sulfur atom onto the carbonyl carbon (which is activated by protonation), leading to the 1,3,4-thiadiazole .[1]
Coordination Chemistry & Biological Potential[1][2][4][7]
5.1 Ligand Behavior
The compound acts as a bidentate ligand (NS donor) through the carbonyl oxygen and the thione sulfur (or thiol sulfur in deprotonated form).[1][2]
-
Complexation: Forms stable complexes with
, , , and .[1][2] -
Geometry: Typically forms Octahedral or Square Planar geometries depending on the metal ion and stoichiometry (M:L 1:2).[1][2]
5.2 Pharmacological Applications[1][2]
-
Urease Inhibition: The thiourea moiety mimics the substrate urea, allowing the molecule to bind to the active site of urease enzymes (Nickel-dependent), making it a potent inhibitor for H. pylori treatment.[1][2]
-
Anticancer Activity: The ability to chelate iron and copper allows it to interfere with ribonucleotide reductase, an enzyme essential for DNA synthesis in rapidly dividing cancer cells.[1][2]
-
Antioxidant: The hydrazinic protons provide radical scavenging capability (DPPH assay).[1][2]
References
-
BenchChem. "N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review." BenchChem Technical Library. Link[1][2]
-
El-Gammal, O.A., et al. (2014).[1][4][2] "Structural, Spectral, Ph-Metric and Biological Studies on Mercury (II), Cadmium (II) and Binuclear Zinc (II) Complexes." Polyhedron, 59, 58-68.[1][4][2] Link[1][2]
-
Organic Syntheses. "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Phenylthiourea and related thiosemicarbazide synthesis." Org.[1][4][2] Synth. Coll. Vol. 3, p.735.[1][2] Link -
Isaeva, Z., et al. (2023).[1][2] "Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates." Russian Journal of General Chemistry, 93, Suppl 2.[1][2] Link
-
ChemicalBook. "1-Phenyl-3-thiosemicarbazide Spectral Data." ChemicalBook Database.[1][2] Link
